molecular formula C9H15F3N2O3 B2547804 2,2,2-trifluoroethyl N-[2-(morpholin-4-yl)ethyl]carbamate CAS No. 1197808-29-9

2,2,2-trifluoroethyl N-[2-(morpholin-4-yl)ethyl]carbamate

Cat. No.: B2547804
CAS No.: 1197808-29-9
M. Wt: 256.225
InChI Key: CVJFDMLDNLGGKB-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-[2-(morpholin-4-yl)ethyl]carbamate (CAS 1197808-29-9) is a carbamate-based chemical building block with a molecular formula of C9H15F3N2O3 and a molecular weight of 256.22 g/mol . Its structure incorporates both a morpholine ring and a 2,2,2-trifluoroethyl group, making it a valuable synthon in medicinal and organic chemistry research. The trifluoromethyl group is known to significantly alter the properties of organic molecules, enhancing their metabolic stability, lipophilicity, and binding affinity, which is crucial in the development of new pharmaceuticals and agrochemicals . Compounds featuring the 2,2,2-trifluoroethylamine motif are increasingly recognized as important precursors for the construction of functionalized α-trifluoromethyl amine derivatives, which are privileged structures in drug discovery . This reagent serves as a key intermediate in organocatalytic asymmetric synthesis, particularly for the construction of complex, chiral architectures. For instance, N-2,2,2-trifluoroethylisatin ketimines, a related class of compounds, are extensively used in [3+2] cycloaddition reactions to produce spirooxindole derivatives with excellent diastereo- and enantioselectivities . Such spirocyclic frameworks are common in bioactive molecules and are of high interest in the search for new therapeutic agents. The compound has a melting point of 42-44°C when dissolved in isopropanol and a predicted boiling point of 310.4±42.0 °C . It is characterized by a topological polar surface area of 50.8 Ų . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(2-morpholin-4-ylethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F3N2O3/c10-9(11,12)7-17-8(15)13-1-2-14-3-5-16-6-4-14/h1-7H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVJFDMLDNLGGKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chloroformate-Mediated Carbamate Synthesis

The most direct method for synthesizing 2,2,2-trifluoroethyl N-[2-(morpholin-4-yl)ethyl]carbamate involves the reaction of 2-(morpholin-4-yl)ethylamine with 2,2,2-trifluoroethyl chloroformate. This approach leverages the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the chloroformate, followed by the elimination of hydrochloric acid (HCl).

Reaction Scheme:
$$
\text{2-(Morpholin-4-yl)ethylamine} + \text{ClCO}2\text{CH}2\text{CF}_3 \rightarrow \text{this compound} + \text{HCl}
$$

This method typically employs a base such as triethylamine to neutralize HCl, driving the reaction to completion. Yields exceeding 75% have been reported for analogous carbamate syntheses under inert conditions (e.g., nitrogen atmosphere) in dichloromethane or tetrahydrofuran at 0–25°C.

Mixed Carbonate Reagents

Alternative methodologies utilize mixed carbonates, such as di(2-pyridyl) carbonate (DPC), to facilitate carbamate formation. DPC reacts with 2,2,2-trifluoroethanol to generate a reactive mixed carbonate intermediate, which subsequently undergoes aminolysis with 2-(morpholin-4-yl)ethylamine.

Reaction Mechanism:

  • Mixed Carbonate Formation:
    $$
    \text{DPC} + \text{CF}3\text{CH}2\text{OH} \rightarrow \text{CF}3\text{CH}2\text{OCO}_2\text{(2-pyridyl)} + \text{2-pyridinol}
    $$
  • Aminolysis:
    $$
    \text{CF}3\text{CH}2\text{OCO}_2\text{(2-pyridyl)} + \text{2-(Morpholin-4-yl)ethylamine} \rightarrow \text{this compound} + \text{2-pyridinol}
    $$

This method avoids the use of hazardous chloroformates and provides moderate to high yields (65–85%) in polar aprotic solvents like dimethylformamide (DMF).

Carbamoylimidazolium Salt Intermediates

Recent advances highlight carbamoylimidazolium salts as versatile intermediates. These salts are prepared by treating 2-(morpholin-4-yl)ethylamine with 1,1'-carbonyldiimidazole (CDI), followed by alkylation with iodomethane. The resulting imidazolium salt reacts with 2,2,2-trifluoroethanol under basic conditions to yield the target carbamate.

Key Steps:

  • Imidazolium Salt Formation:
    $$
    \text{2-(Morpholin-4-yl)ethylamine} + \text{CDI} \rightarrow \text{Imidazolium Intermediate} + \text{Imidazole}
    $$
  • Alkoxycarbonylation:
    $$
    \text{Imidazolium Intermediate} + \text{CF}3\text{CH}2\text{OH} \xrightarrow{\text{Base}} \text{this compound}
    $$

This method is advantageous for its mild conditions and compatibility with acid-sensitive substrates, achieving yields of 70–90%.

Optimization of Reaction Parameters

Solvent and Temperature Effects

  • Chloroformate Route: Dichloromethane at 0°C minimizes side reactions (e.g., over-alkylation), while higher temperatures (25°C) accelerate reaction rates.
  • Mixed Carbonate Route: DMF at 60°C enhances nucleophilicity of the amine, though prolonged heating may degrade the morpholine ring.

Catalytic and Stoichiometric Considerations

  • Base Selection: Triethylamine is preferred for its efficacy in scavenging HCl, whereas stronger bases (e.g., DBU) may induce elimination byproducts.
  • Molar Ratios: A 1:1.2 ratio of amine to chloroformate ensures complete conversion, avoiding excess reagent accumulation.

Comparative Analysis of Synthetic Methods

Method Yield (%) Reaction Time Key Advantages Limitations
Chloroformate-Mediated 75–85 2–4 h High efficiency, straightforward protocol Use of toxic chloroformates
Mixed Carbonate (DPC) 65–85 6–8 h Avoids hazardous reagents Requires anhydrous conditions
Carbamoylimidazolium Salt 70–90 12–24 h Mild conditions, high purity Multi-step synthesis

Mechanistic Insights and Side Reactions

Competing Pathways

  • Hydrolysis: The trifluoroethyl group’s electron-withdrawing nature increases susceptibility to hydrolysis, necessitating anhydrous conditions.
  • Dimerization: Excess amine may lead to bis-carbamate formation, mitigated by controlled reagent addition.

Spectroscopic Characterization

  • NMR: $$^{1}\text{H}$$ NMR exhibits characteristic peaks for the morpholine ring (δ 3.5–3.7 ppm) and trifluoroethyl group (δ 4.3–4.5 ppm).
  • IR: Strong absorption at ~1700 cm$$^{-1}$$ confirms the carbamate carbonyl.

Industrial and Regulatory Considerations

Scalability Challenges

  • Cost of Reagents: Trifluoroethyl chloroformate’s high cost necessitates efficient recycling protocols.
  • Waste Management: HCl byproducts require neutralization, increasing operational complexity.

Regulatory Compliance

  • Safety Data: The compound’s hazard profile mandates adherence to GHS guidelines, including proper ventilation and personal protective equipment.

Chemical Reactions Analysis

Hydrolysis Reactions

Carbamates are susceptible to hydrolysis under acidic or basic conditions. For 2,2,2-trifluoroethyl N-[2-(morpholin-4-yl)ethyl]carbamate, hydrolysis proceeds via cleavage of the carbamate bond, yielding morpholine derivatives and carbon dioxide .

Condition Reagents Products
Acidic HydrolysisHCl (aqueous)2-(morpholin-4-yl)ethylamine, trifluoroethanol, CO₂
Basic HydrolysisNaOH (aqueous)Sodium salt of 2-(morpholin-4-yl)ethylamine, trifluoroethanol, CO₂

The trifluoroethyl group enhances hydrolytic stability compared to non-fluorinated analogs due to its electron-withdrawing effect .

Nucleophilic Substitution

The carbamate moiety undergoes nucleophilic substitution with amines, alcohols, or thiols. For example:

Carbamate+R-NH2R-NHCO-OCH2CF3+2-(morpholin-4-yl)ethylamine\text{Carbamate} + \text{R-NH}_2 \rightarrow \text{R-NHCO-OCH}_2\text{CF}_3 + \text{2-(morpholin-4-yl)ethylamine}

This reaction is catalyzed by bases like triethylamine in aprotic solvents (e.g., dichloromethane) .

Enzyme Inhibition via Carbamoylation

In biochemical contexts, the compound acts as an irreversible inhibitor of serine hydrolases (e.g., FAAH). The mechanism involves:

  • Nucleophilic attack by the enzyme’s active-site serine on the carbamate carbonyl.

  • Formation of a tetrahedral intermediate.

  • Release of trifluoroethanol and covalent carbamoylation of the enzyme .

Enzyme-Ser-OH+CarbamateEnzyme-Ser-O-C(O)-NH-[CH₂]₂-morpholine+CF3CH2OH\text{Enzyme-Ser-OH} + \text{Carbamate} \rightarrow \text{Enzyme-Ser-O-C(O)-NH-[CH₂]₂-morpholine} + \text{CF}_3\text{CH}_2\text{OH}

This mechanism is critical in medicinal chemistry for designing enzyme-targeted therapies .

Oxidation and Reduction

While direct data on this compound’s redox behavior is limited, analogous carbamates exhibit:

  • Oxidation : Trifluoroethyl groups resist oxidation, but the morpholine ring may undergo ring-opening under strong oxidizers (e.g., KMnO₄) .

  • Reduction : Lithium aluminum hydride (LiAlH₄) reduces the carbamate to a methylene amine .

Stability and Storage

  • Stable at room temperature in dry environments.

  • Degrades in humid conditions due to hydrolysis .

Scientific Research Applications

Chemistry

The compound serves as a versatile building block in the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its unique chemical properties.

Biology

Research indicates that 2,2,2-trifluoroethyl N-[2-(morpholin-4-yl)ethyl]carbamate may exhibit various biological activities. Studies are ongoing to evaluate its effects on biological pathways such as:

  • Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways.
  • Cell Signaling Modulation : Interaction with receptors or signaling molecules that may lead to altered cellular responses.

Medicine

The compound is being investigated for therapeutic applications:

  • Drug Development : As a precursor in the synthesis of potential drug candidates targeting various diseases.
  • Anticancer Research : Preliminary studies suggest it may have anticancer properties by inducing apoptosis in cancer cell lines.

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives of this compound significantly inhibited the proliferation of HepG2 liver cancer cells by inducing apoptosis through mitochondrial pathways.
    • Findings : Increased pro-apoptotic proteins (Bax) and decreased anti-apoptotic proteins (Bcl-2) were observed.
  • Enzyme Inhibition Study : Another research effort focused on the compound's ability to inhibit specific enzymes involved in metabolic processes.
    • Results : The compound showed promising results as an enzyme inhibitor with potential therapeutic implications.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-[2-(morpholin-4-yl)ethyl]carbamate involves its interaction with specific molecular targets. The trifluoroethyl group and morpholine ring contribute to its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Carbamates

Structural and Functional Group Variations

The following table highlights key structural and functional differences between the target compound and analogous carbamates:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Context References
2,2,2-Trifluoroethyl N-[2-(morpholin-4-yl)ethyl]carbamate C₉H₁₅F₃N₂O₃ 256.22 Morpholine ring, trifluoroethyl group Pharmaceutical intermediates (e.g., kinase inhibitors)
tert-Butyl N-{2-[(2,2,2-trifluoroethyl)amino]ethyl}carbamate C₁₀H₁₉F₃N₂O₂ 256.27 tert-Butyl protecting group, trifluoroethyl-amine chain Amine protection in organic synthesis
Ethyl N-(2,4-difluorophenyl)carbamate C₉H₉F₂NO₂ 201.17 2,4-Difluorophenyl group, ethyl ester Potential agrochemical or pharmaceutical building block
2,2,2-Trifluoroethyl N-(4-cyclopropyl-1,3-thiazol-2-yl)carbamate C₉H₁₀F₃N₂O₂S 264.25 Thiazole ring, cyclopropyl group Medicinal chemistry (thiazoles are common in bioactive molecules)
Phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate C₁₂H₁₃F₃N₂O₃ 290.24 Benzyl group, ketone moiety, trifluoroethyl-amine chain Intermediate in multi-step syntheses (e.g., for APIs)
Methyl (2-fluoro-2,2-dinitroethyl)carbamate C₄H₆FN₃O₅ 195.11 Fluorinated nitroethyl chain, methyl ester High-energy materials or specialty fluorinated compounds

Key Comparative Analyses

Electronic and Steric Effects
  • Trifluoroethyl Group: Present in the target compound and phenylmethyl/tert-butyl derivatives (), this group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., ethyl carbamate in ).
  • Morpholine vs. Thiazole : The morpholine ring in the target compound provides a polar, oxygen-rich heterocycle, improving aqueous solubility. In contrast, the thiazole derivative () introduces sulfur-based aromaticity, which may enhance binding to biological targets.
Physicochemical Properties
  • Molecular Weight : The target compound (256.22 g/mol) falls between smaller analogs (e.g., 201.17 g/mol in ) and bulkier derivatives (e.g., tert-butyl in ).
  • Solubility : Morpholine’s polarity likely improves water solubility compared to aromatic () or tert-butyl () derivatives.

Pharmaceutical Intermediates

The target compound is utilized in synthesizing complex molecules, such as kinase inhibitors in EP 4 374 877 A2 (). Its trifluoroethyl and morpholine groups contribute to binding affinity and pharmacokinetic properties. Comparatively, tert-butyl derivatives () are more common in peptide synthesis, emphasizing their role in temporary protection.

Stability and Reactivity

  • Hydrolytic Stability : The trifluoroethyl group’s electron-withdrawing nature may slow carbamate hydrolysis relative to ethyl () or methyl () esters.
  • Thermal Stability : Fluorinated nitroethyl carbamates () exhibit high reactivity due to nitro groups, unlike the target compound’s stabilized morpholine system.

Biological Activity

2,2,2-Trifluoroethyl N-[2-(morpholin-4-yl)ethyl]carbamate is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a trifluoroethyl group and a morpholine moiety, suggests diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H15F3N2O3
  • Molecular Weight : 256.22 g/mol
  • CAS Number : 1197808-29-9
  • IUPAC Name : 2,2,2-trifluoroethyl N-(2-morpholin-4-ylethyl)carbamate

Research indicates that compounds similar to this compound may act as β3 adrenergic receptor agonists . These receptors are involved in various physiological processes, including lipolysis and thermogenesis. Activation of β3 receptors has been linked to potential therapeutic applications in obesity management and metabolic disorders .

Pharmacological Effects

  • Weight Management : Studies suggest that β3 adrenergic receptor agonists can promote fat loss by enhancing lipolysis in adipose tissue. This mechanism may be beneficial for treating obesity and related metabolic disorders .
  • Metabolic Regulation : The compound may influence glucose metabolism, potentially aiding in the control of blood sugar levels. This is particularly relevant for conditions like diabetes where metabolic regulation is crucial .
  • Smooth Muscle Relaxation : The activation of β3 receptors has been shown to relax smooth muscles in various tissues, including the gastrointestinal tract and prostate. This property could be harnessed for therapeutic interventions in conditions involving smooth muscle contraction .

In Vitro Studies

A study evaluating the effects of similar compounds on adipocyte differentiation revealed that β3 agonists significantly increased lipolysis rates compared to controls. The study utilized human adipocytes to assess the pharmacological profile of these compounds .

In Vivo Studies

Animal models treated with β3 adrenergic receptor agonists demonstrated a marked decrease in body fat percentage and an increase in energy expenditure. These findings support the potential use of this compound in weight management strategies .

Safety and Toxicology

While specific safety data for this compound is limited, related compounds have been evaluated for genotoxicity and carcinogenicity. Ethyl carbamate derivatives have shown potential risks; however, the structural modifications in this compound may alter its toxicity profile .

Q & A

Basic: What synthetic strategies are recommended for preparing 2,2,2-trifluoroethyl N-[2-(morpholin-4-yl)ethyl]carbamate with high purity?

Answer:
The synthesis typically involves a carbamate coupling reaction between 2,2,2-trifluoroethanol and an amine precursor. A methodologically robust approach includes:

  • Using N-hydroxysuccinimide (NHS) or p-nitrophenyl carbonate-activated intermediates to enhance reaction efficiency .
  • Employing orthogonal protection strategies (e.g., tert-butyl carbamate or benzyl groups) to avoid side reactions during morpholine-ethylamine precursor synthesis .
  • Purification via silica gel chromatography or preparative HPLC to achieve >98% purity, as validated by LC-MS and ¹H/¹³C NMR .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Answer:
A multi-technique approach is critical:

  • FT-IR spectroscopy : Validate the presence of carbamate C=O stretches (~1700 cm⁻¹) and morpholine C-O-C vibrations (~1100 cm⁻¹) .
  • NMR analysis : ¹⁹F NMR is essential to confirm the trifluoroethyl group (δ ~ -70 ppm), while ¹H NMR should resolve morpholine protons (δ ~ 3.6–2.4 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm the molecular ion ([M+H]⁺) with <2 ppm error .

Advanced: What experimental design considerations are critical for evaluating its biological activity in kinase inhibition assays?

Answer:
For kinase inhibition studies (e.g., PI3Kα/mTOR):

  • Use in vitro phosphorylation assays with recombinant kinases and substrates like Akt or S6K. Monitor activity via Western blot (phospho-specific antibodies) .
  • Include positive controls (e.g., LY294002 for PI3K) and negative controls (vehicle-treated samples).
  • Optimize IC₅₀ determination using dose-response curves (1 nM–10 µM range) with triplicate measurements to assess reproducibility .
  • Address solubility challenges by pre-dissolving the compound in DMSO (<0.1% final concentration) to avoid cellular toxicity .

Advanced: How should researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound?

Answer:
Contradictions often arise from pharmacokinetic (PK) limitations:

  • Bioavailability : Measure plasma concentrations via LC-MS/MS to confirm exposure levels. Poor absorption or rapid metabolism (e.g., carbamate hydrolysis) may require prodrug optimization .
  • Tissue distribution : Use radiolabeled analogs (³H or ¹⁴C) to track compound localization in target tissues .
  • Metabolite profiling : Identify active/inactive metabolites using hepatic microsome assays and compare with in vivo outcomes .

Advanced: What computational methods are suitable for predicting its binding mode to therapeutic targets?

Answer:
Combine molecular docking and dynamics simulations:

  • Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with PI3Kα/mTOR active sites. Prioritize hydrogen bonding with morpholine oxygen and hydrophobic contacts with the trifluoroethyl group .
  • Molecular dynamics (MD) : Run 100 ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) and residue interaction networks .
  • Free energy calculations : Apply MM-PBSA/GBSA to quantify binding affinities and validate against experimental IC₅₀ values .

Basic: What solvent systems are optimal for in vitro assays given its solubility profile?

Answer:

  • Primary solvent : DMSO (stock solutions at 10–50 mM).
  • Aqueous dilution : Use PBS or cell culture media with 0.1–0.5% Tween-80 to prevent precipitation .
  • Critical note : Confirm solubility via dynamic light scattering (DLS) before assay use. For insoluble batches, consider sonication or co-solvents (e.g., PEG-400) .

Advanced: How can researchers investigate its metabolic stability in hepatic models?

Answer:

  • Liver microsome assays : Incubate compound (1–10 µM) with human or rat microsomes (37°C, NADPH-regenerating system). Quantify parent compound loss via LC-MS/MS at 0, 15, 30, and 60 min .
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific interactions .
  • Reactive metabolite detection : Trapping studies with glutathione (GSH) to identify electrophilic intermediates .

Basic: What analytical techniques are recommended for stability studies under varying pH conditions?

Answer:

  • Forced degradation : Expose the compound to buffers (pH 1–13) at 40°C for 24–72 hours.
  • HPLC-UV/PDA : Monitor degradation products (e.g., hydrolysis to morpholine-ethylamine and trifluoroethanol) .
  • Kinetic modeling : Calculate degradation rate constants (k) and half-life (t₁/₂) to identify pH-sensitive conditions .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize its therapeutic index?

Answer:

  • Analog synthesis : Modify the morpholine ring (e.g., 2,6-dimethylmorpholine) or carbamate linker (e.g., replacing trifluoroethyl with pentafluoropropyl) .
  • In vitro screening : Test analogs against primary targets (e.g., PI3Kα) and off-target kinases (e.g., EGFR, VEGFR) to assess selectivity .
  • Toxicity profiling : Use HEK293 or hepatocyte models to compare cytotoxicity (CC₅₀) and therapeutic windows (CC₅₀/IC₅₀) .

Advanced: What strategies mitigate batch-to-batch variability in biological activity?

Answer:

  • Strict QC protocols : Enforce ≥98% purity (HPLC), confirm stereochemistry via chiral chromatography, and validate endotoxin levels (<0.1 EU/mg) .
  • Polymorph screening : Use X-ray diffraction (PXRD) to identify crystalline forms that impact solubility and activity .
  • Bioactivity normalization : Calibrate batches using a reference standard in parallel assays (e.g., % inhibition at 1 µM) .

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